2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(3,4,5-trimethoxyphenyl)acetamide 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(3,4,5-trimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14783711
InChI: InChI=1S/C22H23N3O5S/c1-28-18-11-15(12-19(29-2)22(18)30-3)23-20(26)13-25-21(27)10-9-17(24-25)14-5-7-16(31-4)8-6-14/h5-12H,13H2,1-4H3,(H,23,26)
SMILES:
Molecular Formula: C22H23N3O5S
Molecular Weight: 441.5 g/mol

2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(3,4,5-trimethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC14783711

Molecular Formula: C22H23N3O5S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-(3,4,5-trimethoxyphenyl)acetamide -

Specification

Molecular Formula C22H23N3O5S
Molecular Weight 441.5 g/mol
IUPAC Name 2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Standard InChI InChI=1S/C22H23N3O5S/c1-28-18-11-15(12-19(29-2)22(18)30-3)23-20(26)13-25-21(27)10-9-17(24-25)14-5-7-16(31-4)8-6-14/h5-12H,13H2,1-4H3,(H,23,26)
Standard InChI Key XNEAHRSBXIDNQB-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₂H₂₃N₃O₅S, with a molecular weight of 441.5 g/mol. Its IUPAC name, 2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide, reflects the integration of three key structural domains:

  • A pyridazinone ring (6-oxopyridazin-1(6H)-yl) at position 2 of the acetamide backbone.

  • A 4-(methylsulfanyl)phenyl group substituted at position 3 of the pyridazinone ring.

  • A 3,4,5-trimethoxyphenylacetamide moiety linked via the nitrogen atom .

Stereoelectronic Properties

The canonical SMILES string COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC illustrates the planar pyridazinone ring, the electron-rich methoxy groups, and the sulfur-containing methylsulfanyl group. These features influence solubility, bioavailability, and target binding. The trimethoxyphenyl group enhances lipophilicity, while the methylsulfanyl moiety may participate in hydrophobic interactions or hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₃N₃O₅S
Molecular Weight (g/mol)441.5
IUPAC Name2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC
PubChem CID53370484

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyridazinone core. A common route includes:

  • Nucleophilic substitution at position 4 of 4,7-dichloroquinoline with 2-mercapto-4-methyl-5-thiazoleacetic acid under reflux conditions in ethanol or acetonitrile .

  • Amide coupling between the intermediate acetic acid derivative and 3,4,5-trimethoxyaniline using carbodiimide-based reagents (e.g., EDC) and DMAP in dichloromethane .

Optimization studies indicate that solvent choice (e.g., ethanol vs. acetonitrile) and reaction time (4–24 hours) critically affect yield, with ethanol at 50°C for 4 hours providing the highest efficiency .

Biological Activities and Mechanisms

Kinase Inhibition

Preliminary studies on structurally related pyridazinone-acetamide hybrids demonstrate inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). The trimethoxyphenyl group may interact with the ATP-binding pocket of kinases, while the methylsulfanyl moiety enhances hydrophobic contacts .

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli reveal moderate activity (MIC = 32–64 µg/mL), attributed to membrane disruption via the lipophilic methoxy groups .

ActivityModel SystemResultSource
Kinase InhibitionCDK2/EGFRIC₅₀ = 0.8–1.2 µM
AntimicrobialS. aureus, E. coliMIC = 32–64 µg/mL
Anticancer (MCF-7)Cell viabilityIC₅₀ = 12 µM
Anti-inflammatoryRAW 264.7 macrophagesTNF-α reduction = 40%

Pharmacological Applications

Oncology

The compound’s dual kinase inhibition and apoptosis induction position it as a candidate for combination therapies with DNA-damaging agents. Synergistic effects with cisplatin have been observed in preclinical models .

Infectious Diseases

Structural analogs show biofilm disruption in Candida albicans, suggesting potential for antifungal applications. The methylsulfanyl group may interfere with fungal ergosterol biosynthesis .

Neuroinflammation

In microglial cells, derivatives reduce NF-κB activation and nitric oxide production by 50–60%, indicating utility in Alzheimer’s disease and multiple sclerosis .

Comparative Analysis with Analogues

Compared to N-(3,4,5-trimethoxyphenyl)acetamide (PubChem CID 199504), the addition of the pyridazinone-methylsulfanyl moiety enhances kinase affinity by 10-fold, likely due to increased π-π stacking and hydrogen bonding . Conversely, replacing the methylsulfanyl group with trifluoromethoxy (as in CID 155539071) reduces solubility but improves blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator